(R)-tert-butyl 3-(pyrimidin-2-ylamino)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15920030
Molecular Formula: C14H22N4O2
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H22N4O2 |
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Molecular Weight | 278.35 g/mol |
IUPAC Name | tert-butyl (3R)-3-(pyrimidin-2-ylamino)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-4-6-11(10-18)17-12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,15,16,17)/t11-/m1/s1 |
Standard InChI Key | UZMUBCWRNOHDJI-LLVKDONJSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=NC=CC=N2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC=N2 |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Stereochemistry
The IUPAC name of the compound is tert-butyl (3R)-3-(pyrimidin-2-ylamino)piperidine-1-carboxylate, reflecting its (R)-configuration at the 3-position of the piperidine ring . The stereocenter arises from the chiral carbon atom in the piperidine moiety, which influences its interactions with biological targets. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective moiety during synthetic processes, while the pyrimidin-2-ylamino group contributes to hydrogen-bonding interactions.
Molecular Descriptors and Identifiers
Key identifiers include:
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SMILES: CC(C)(C)OC(=O)N1CCCC@HNC2=NC=CC=N2
The compound’s SMILES string encodes its stereochemistry, Boc protection, and pyrimidine substitution. The InChIKey facilitates database searches and patent analyses, linking to structural analogs like its 2-chloro-pyrimidin-4-yl variant (PubChem CID 71630631) .
Synthesis and Analytical Data
Synthetic Routes
While no explicit synthesis for this compound is documented in the provided sources, analogous pathways for related piperidine-carboxylates involve:
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Boc Protection: Reaction of 3-aminopiperidine with di-tert-butyl dicarbonate under basic conditions.
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Amination: Coupling the Boc-protected piperidine with 2-aminopyrimidine via nucleophilic aromatic substitution or Buchwald-Hartwig amination .
For example, the synthesis of 4-methylbenzyl 4-(pyrimidin-2-ylamino)piperidine-1-carboxylate (a structural analog) utilized CHCl as a solvent and room-temperature conditions . Similar methods may apply to the target compound, with tert-butyl chloroformate replacing benzylating agents.
Physicochemical Properties
Computed properties from PubChem include:
Property | Value |
---|---|
Molecular Weight | 278.35 g/mol |
XLogP3-AA | 2 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 67.4 Ų |
Heavy Atom Count | 21 |
The moderate lipophilicity (XLogP3-AA = 2) suggests balanced membrane permeability and solubility, favorable for oral bioavailability. The polar surface area aligns with CNS drug candidates, hinting at potential blood-brain barrier penetration .
Patent Landscape and Applications
Intellectual Property
Future Directions and Research Opportunities
Structure-Activity Relationship (SAR) Studies
Comparative analysis with the chlorinated analog (312.79 g/mol) highlights the impact of halogenation on molecular weight and receptor affinity. Introducing electron-withdrawing groups (e.g., Cl) could modulate binding kinetics, warranting further SAR exploration.
Preclinical Development
Prospective studies should evaluate:
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In vitro NMDA receptor binding assays
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Pharmacokinetic profiling (e.g., oral bioavailability, brain penetration)
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Toxicological screening to assess hERG and CYP450 interactions
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